molecular formula C22H22N4O5 B15354964 N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide

N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide

Cat. No.: B15354964
M. Wt: 422.4 g/mol
InChI Key: OCLNAPXJKMDMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide, systematically named N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (CAS 183321-74-6), is a quinazoline derivative and a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Marketed as erlotinib (brand name Tarceva®), this compound selectively targets the ATP-binding domain of EGFR, blocking autophosphorylation and downstream signaling critical for cancer cell proliferation and survival . It is clinically approved for non-small cell lung cancer (NSCLC) and pancreatic cancer, with efficacy against tumors harboring EGFR exon 19 deletions and L858R mutations .

Properties

Molecular Formula

C22H22N4O5

Molecular Weight

422.4 g/mol

IUPAC Name

N-[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-N-(3-ethynylphenyl)nitrous amide

InChI

InChI=1S/C22H22N4O5/c1-4-16-6-5-7-17(12-16)26(25-27)22-18-13-20(30-10-8-28-2)21(31-11-9-29-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3

InChI Key

OCLNAPXJKMDMRP-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)N(C3=CC=CC(=C3)C#C)N=O)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide involves multiple steps, starting with the preparation of the quinazoline core. The initial step typically involves the reaction of 3,4-dihydroxybenzaldehyde with a bromo derivative of ethyl methyl ether to form 3,4-bis(2-methoxyethoxy)benzaldehyde[_{{{CITATION{{{1{WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy ...](https://patents.google.com/patent/WO2007138613A2/en). This intermediate is then converted to 3,4-bis(2-methoxyethoxy)benzonitrile through a series of reactions, including nitration and reduction[{{{CITATION{{{_1{WO2007138613A2 - A process for synthesis of 6,7-bis-(2-methoxyethoxy ....

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization, are employed to obtain highly pure this compound.

Chemical Reactions Analysis

Quinazoline Core

The quinazoline ring undergoes electrophilic substitution at positions activated by electron-donating methoxyethoxy groups. Key observations:

  • Nitration : Occurs at the 2-position of the benzonitrile precursor under strongly acidic conditions .

  • Cyclocondensation : The free amine (VII) reacts with 3-ethynylaniline via nucleophilic aromatic substitution to form the quinazoline scaffold .

Ethynyl Group

The terminal alkyne (C≡CH) in the 3-ethynylphenyl moiety enables:

  • Acid-Base Reactions : Protonation/deprotonation under acidic/basic conditions, though stability data suggest limited tolerance to strong bases .

  • Coordination Chemistry : Potential for metal-catalyzed cross-coupling (e.g., Sonogashira), though no explicit examples are documented in the provided sources.

Nitrous Amide Functionality

The nitrous amide group (–N–NO₂) exhibits:

  • Hydrolysis : Susceptibility to acidic/basic hydrolysis, though specific degradation products are not reported.

  • Reduction : Potential conversion to amine derivatives under reducing agents (e.g., LiAlH₄), but experimental validation is absent in available literature.

Stability and Degradation

  • Thermal Stability : The hydrochloride salt form (polymorph B) remains stable up to 227°C, as evidenced by its melting point .

  • Photostability : No explicit data, but methoxyethoxy groups may enhance UV stability compared to unsubstituted quinazolines.

  • Hydrolytic Degradation : Likely in aqueous acidic/basic media due to the labile amide bond, though kinetics are unreported .

Derivatization Potential

The compound’s structure permits targeted modifications:

SiteModification StrategyExample Applications
Quinazoline C-4 amineAlkylation/AcylationEnhanced kinase inhibition selectivity
Ethynyl groupClick Chemistry (CuAAC)Bioconjugation for targeted drug delivery
Methoxyethoxy chainsEther Cleavage (HI/AcOH)Generation of hydroxylated analogs for SAR studies

Patents emphasize the utility of intermediate VIII for further derivatization, enabling rapid exploration of structure-activity relationships (SAR) .

Comparative Reactivity with Analogues

CompoundKey Structural DifferenceReactivity Profile
Erlotinib–NH₂ vs. –N(NO₂)– in nitrous amideHigher electrophilicity at C-4 due to –N(NO₂)–
GefitinibMorpholino-propanol substituentReduced susceptibility to hydrolysis
LapatinibDual quinazoline-arylureaBroader pH stability due to urea linkage

The nitrous amide group in the target compound likely enhances electrophilicity at the quinazoline C-4 position, impacting its kinase-binding affinity .

Unresolved Questions

  • Mechanism of Nitro Reduction : Role of Pd/C catalyst in selective nitro-to-amine conversion without affecting cyano groups .

  • Salt Formation Kinetics : Optimal HCl stoichiometry and solvent systems for polymorph control .

Scientific Research Applications

N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide is related to Erlotinib, a ওষুধ used in the treatment of various cancers . Erlotinib functions as an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) .

Mechanism of Action:

  • Receptor protein tyrosine kinases are essential in signal transduction pathways, which regulate cell division and differentiation .
  • Overexpression of certain growth factor receptor tyrosine kinases, like epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor (HER-2), can lead to cancer .
  • Protein kinase inhibitors, particularly phosphorylation inhibitors, are important targets for selective cancer therapies . Erlotinib has shown significant anti-tumor activity in solid tumor xenografts and has good oral bioavailability and is well-tolerated in long-term oral administration .

Synthesis of Erlotinib Hydrochloride:
A process exists for synthesizing [6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride (Erlotinib Hydrochloride), which involves reacting 3,4-dihydroxy benzaldehyde with a bromo derivative of ethyl methyl ether to obtain 3,4-bis(2-methoxyethoxy)benzaldehyde . This compound is then converted to 3,4-bis(2-methoxyethoxy)-benzonitrile, which is further nitrated to obtain 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile, and then reduced to 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile . Formylation of this compound yields N'-[2-cyano-4,5-bis(2methoxyethoxy)phenyl]-N,N-dimethylformamidine . Coupling this formamidine with 3-ethynyl aniline gives erlotinib free base, which is then treated with methanolic/ethanolic hydrochloric acid to produce erlotinib hydrochloride .

The process for synthesizing [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3- ethynylphenyl)amine hydrochloride involves several steps :

  • Reacting 3,4-dihydroxy benzaldehyde with substituted ethylmethyl ether in the presence of an inert solvent and a base to obtain 3,4-bis(2-methoxyethoxy) benzaldehyde .
  • Converting 3,4-bis(2-methoxyethoxy) benzaldehyde into 3,4-bis(2-methoxyethoxy)benzaldoxime and dehydrating it to obtain 3,4-bis(2 methoxyethoxy)benzonitrile .
  • Nitrating 3,4-bis(2 methoxyethoxy)-benzonitrile with a nitrating agent to produce 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile .
  • Subjecting 4,5-bis(2-methoxyethoxy)-2-nitrobenzonitrile to nitro reduction to obtain 2-amino-4,5-bis(2methoxyethoxy)benzonitrile .
  • Formylating 2-amino-4,5-bis(2methoxyethoxy)benzonitrile with a formylating agent in the presence of a derivative of formic acid to produce N'-[2-cyano-4,5- bis(2mehtoxyethoxy)pheny]-N,N-dimethylformamidine .

Mechanism of Action

The mechanism by which N-(6,7-Bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)nitrous amide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Several structural analogs modify the quinazoline core or substituents to alter potency, selectivity, or pharmacokinetics:

Compound Name Key Structural Differences Molecular Weight (g/mol) Key Findings References
N-(3-Bromophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine HCl Bromine substituent at the 3-phenyl position 438.73 (HCl salt) Reduced EGFR affinity compared to erlotinib; used in preclinical studies for structure-activity relationship (SAR) analysis.
6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine HCl Chloroethoxy groups replacing methoxyethoxy 438.73 (HCl salt) Lower solubility and bioavailability due to increased hydrophobicity; retained EGFR inhibition but with higher toxicity in vitro.
N-(3-ethynylphenyl)-6(2-chloroethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine HCl Mixed chloroethoxy/methoxyethoxy substituents 393.44 (free base) Intermediate potency (IC50 ~10 nM for EGFR); used as a synthetic intermediate in erlotinib purification.

Key Insight : The methoxyethoxy groups in erlotinib optimize solubility and target binding. Halogen substitutions (e.g., bromine, chlorine) reduce efficacy, highlighting the importance of electron-donating alkoxy groups for EGFR affinity .

Comparison with Other EGFR Tyrosine Kinase Inhibitors (TKIs)

Gefitinib (N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine)

  • Structural Differences: Gefitinib features a 3-chloro-4-fluorophenyl group and a morpholinopropoxy side chain instead of ethynylphenyl and bis-methoxyethoxy groups .
  • Pharmacology :
    • IC50 for EGFR: 33 nM (vs. erlotinib’s 2 nM) .
    • Clinical Use: First-line treatment for NSCLC with EGFR mutations; less effective than erlotinib in patients with exon 21 L858R mutations.
  • Key Distinction: Gefitinib’s morpholinopropoxy chain enhances blood-brain barrier penetration, making it suitable for brain metastases .

Afatinib (Irreversible EGFR/HER2 Inhibitor)

  • Structural Differences : Afatinib contains a Michael acceptor group (acrylamide) enabling covalent binding to EGFR Cys795.
  • Pharmacology :
    • IC50 for EGFR: 0.5 nM (irreversible inhibition).
    • Clinical Use: Effective against erlotinib-resistant EGFR T790M mutations (though less so than osimertinib).
  • Advantage : Broader activity against HER2 and ErbB4, but higher toxicity (e.g., diarrhea, rash) .

Pharmacokinetic and Formulation Comparisons

Salt Forms and Polymorphism

  • Erlotinib Hydrochloride : Standard formulation with a molecular weight of 429.90 g/mol; bioavailability ~60% .
  • Erlotinib Mesylate: Anhydrous and monohydrate forms (Polymorphs A, B, C) with improved solubility and stability. Polymorph B exhibits the highest dissolution rate .

Prodrugs and Nanoparticle Formulations

  • Silicate Prodrugs : Derivatives like N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-N-(triisopropylsilyl)quinazolin-4-amine (Compound 718) enhance tumor-targeted delivery by leveraging hydrolytic activation in acidic microenvironments .

Clinical Efficacy and Resistance Profiles

Parameter Erlotinib Gefitinib Afatinib
Primary Indications NSCLC, pancreatic cancer NSCLC NSCLC, HER2+ cancers
Response Rate (EGFR Mutant NSCLC) 60-75% 50-70% 70-80%
T790M Resistance Low activity Low activity Moderate activity
Common Adverse Effects Rash, diarrhea Elevated liver enzymes Severe rash, diarrhea

Note: Erlotinib’s bis-methoxyethoxy groups confer superior EGFR selectivity over gefitinib, reducing off-target effects .

Q & A

Basic Research Questions

Q. What is the molecular structure and mechanism of action of this compound as an EGFR inhibitor?

  • Answer : The compound, also known as erlotinib free base, is a quinazolinamine derivative with the chemical formula C₂₂H₂₃N₃O₄. It inhibits epidermal growth factor receptor (EGFR) tyrosine kinase by competitively binding to the ATP-binding site, blocking downstream signaling critical for cancer cell proliferation . Structural features like the 6,7-bis(2-methoxyethoxy) groups enhance solubility and binding affinity to EGFR .

Q. What is the standard synthetic route for this compound?

  • Answer : A common route involves:

Starting with ethyl 3,4-dihydroxybenzoate.

Introducing methoxyethoxy groups via alkylation.

Cyclization with ammonium formate to form the quinazolin-4-one intermediate.

Coupling with 3-ethynylaniline under reflux conditions .
Yields are optimized using dry solvents (e.g., methylene chloride) and controlled stoichiometry of hydrogen chloride gas for salt formation .

Q. What safety precautions are required during handling?

  • Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, chemical goggles, and NIOSH-approved respirators to avoid inhalation of dust/aerosols .
  • Storage : Dry environment at ≤-10°C in airtight containers to prevent hydrolysis .
  • Fire Safety : Use water mist, alcohol-resistant foam, or CO₂; avoid halogens due to risk of toxic NOx and HBr gas emissions .

Q. How does pH affect the solubility of this compound, and what solvents are optimal for in vitro assays?

  • Answer : The free base has poor aqueous solubility (<1 mg/mL) but dissolves in dimethyl sulfoxide (DMSO) at ≥6.44 mg/mL with gentle warming. Solubility increases in acidic conditions (pH <5) due to protonation of the quinazoline amine . For cell-based assays, DMSO is preferred, but residual solvent must be <0.1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can polymorphic forms (e.g., Form-P) be synthesized and characterized?

  • Answer :

  • Synthesis : Dissolve the free base in dry methylene chloride, then react with HCl gas in methanol/isopropanol to precipitate crystalline Form-P .
  • Characterization : Use X-ray diffraction (XRD) for crystal structure analysis, differential scanning calorimetry (DSC) for melting points (154–157°C for the free base), and dynamic vapor sorption (DVS) for hygroscopicity .

Q. What strategies minimize impurities like N-methoxyethyl derivatives during synthesis?

  • Answer :

  • Chromatographic Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound.
  • Solvent Selection : Employ dimethyl sulfoxide (DMSO) with alcoholic solvents (e.g., ethanol) during recrystallization to reduce impurity carryover .

Q. How can thermosensitive hydrogels improve the delivery of this compound in preclinical models?

  • Answer : Chitosan-based hydrogels loaded with erlotinib HCl show:

  • Controlled Release : pH-dependent erosion in tumor microenvironments.
  • Enhanced Bioavailability : In vivo studies in mice demonstrate sustained release over 72 hours, reducing dosing frequency. Formulation requires optimizing crosslinking agents (e.g., β-glycerophosphate) and drug-polymer ratios .

Q. How do researchers resolve contradictions in reported IC₅₀ values across cell lines?

  • Answer : Discrepancies arise from EGFR mutation status (e.g., L858R vs. wild-type) and assay conditions. To address this:

Standardize Assays : Use isogenic cell lines (e.g., HCC827 vs. A549) with confirmed EGFR profiles.

Control Variables : Maintain consistent serum concentrations (e.g., 10% FBS) and incubation times (72 hours).

Validate with Western Blotting : Confirm EGFR phosphorylation inhibition post-treatment .

Methodological Notes

  • Synthesis Optimization : reports an 80.5% yield for the quinazolin-4-one intermediate, but reproducibility requires strict anhydrous conditions and inert gas purging.
  • Safety Compliance : Conflicting storage recommendations (-10°C vs. -20°C) suggest stability testing under both conditions is warranted for long-term studies .
  • Analytical Validation : LC-MS/MS is critical for quantifying trace impurities (<0.1%) in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.